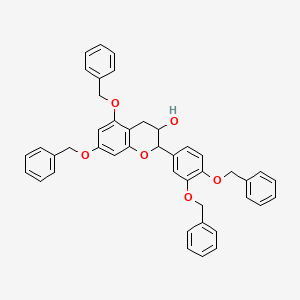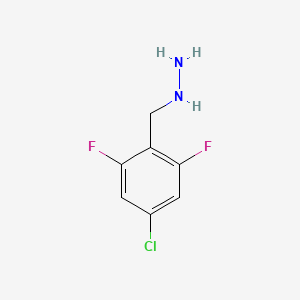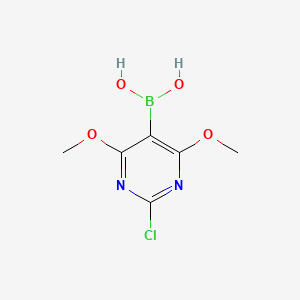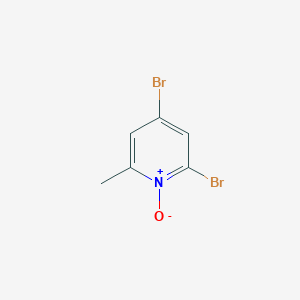
Tetrahydroindolizine-3,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroindolizine-3,8(2H,5H)-dione is a heterocyclic compound that features a fused ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities. The presence of the indolizine ring system can impart unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroindolizine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow processes, use of catalysts, and stringent control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Tetrahydroindolizine-3,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This might convert the compound into more oxidized derivatives.
Reduction: This could reduce certain functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Tetrahydroindolizine-3,8(2H,5H)-dione and its derivatives might find applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical studies.
Medicine: Possible therapeutic agents due to their biological activity.
Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrahydroindolizine-3,8(2H,5H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indolizine: A simpler analog with a similar ring system.
Tetrahydroisoquinoline: Another heterocyclic compound with a fused ring system.
Pyrrolizidine: A related structure with different ring fusion.
Uniqueness
Tetrahydroindolizine-3,8(2H,5H)-dione might be unique in its specific ring fusion and functional groups, which could impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,2,5,6,7,8a-hexahydroindolizine-3,8-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h6H,1-5H2 |
InChI Key |
GTFLTKNMMJPKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CCC(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


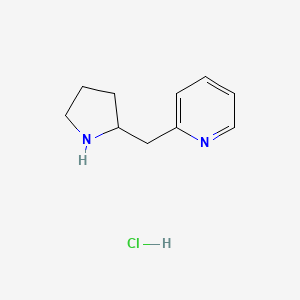
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
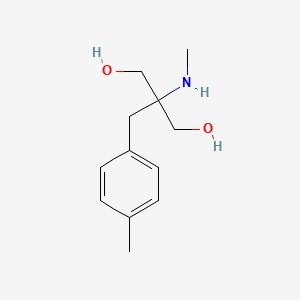
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)

![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
